8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid
Description
8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid is a polycyclic heteroaromatic compound featuring fused indole, benzo, and naphthyridine rings with a carboxylic acid substituent at position 2.
Properties
IUPAC Name |
19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3/c22-18-12-7-2-1-6-11(12)16-17-13(9-14(20-16)19(23)24)10-5-3-4-8-15(10)21(17)18/h1-9H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXJAVDWZJDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC(=N3)C(=O)O)C5=CC=CC=C5N4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of indole derivatives with naphthyridine intermediates under acidic or basic conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in chloroform.
Major Products: The major products formed from these reactions include various substituted derivatives that can be further functionalized for specific applications .
Scientific Research Applications
8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to structurally related naphthyridine and indolo-naphthyridine derivatives, emphasizing substituents, heterocyclic fusion patterns, and biological activities.
Table 1: Structural and Functional Comparison
Key Structural Differences Impacting Function
- Heterocyclic Fusion Patterns: The target compound’s benzo[c]indolo fusion differs from benzo[de] () or ferroceno[c] () systems, altering aromaticity and electronic density.
- Substituent Effects: Methoxy groups () enhance lipophilicity, while amides () and carboxylic acids () influence hydrogen bonding and solubility.
Biological Activity
The compound 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₃₁H₂₄N₄O₃
- Molecular Weight : 500.55 g/mol
- CAS Number : 904513-52-6
Biological Activities
The biological activities of naphthyridine derivatives, including this compound, are extensive and include:
Anticancer Activity
Research indicates that naphthyridine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating various pathways that lead to cell cycle arrest and programmed cell death. They often intercalate into DNA and disrupt the function of proteins involved in cell survival.
- Case Studies : Aaptamine, a related compound, demonstrated cytotoxic effects against various cancer cell lines with IC₅₀ values ranging from 10.47 to 15.03 μg/mL . The potential of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine derivatives in targeting cancer has been highlighted in studies involving human hepatocellular carcinoma models.
Antimicrobial Activity
Naphthyridines have shown promise as antimicrobial agents:
- In Vitro Studies : Compounds with a similar scaffold have been tested against a range of bacterial strains and have shown effective inhibition . The specific mechanisms often involve interference with bacterial DNA replication and repair mechanisms.
Neuroprotective Effects
Some studies suggest that naphthyridine derivatives may offer neuroprotective benefits:
- Mechanisms : These compounds may reduce oxidative stress and inflammation in neuronal cells. They have been studied for their potential to mitigate neurodegenerative diseases .
Research Findings
A summary of relevant findings regarding the biological activity of naphthyridine compounds is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
